

Application Note: SPR Characterization of Cyclin-A1 (385-395) Epitope

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Compound of Interest

Compound Name: Cyclin-A1 (385-395)

Cat. No.: B1575099

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Introduction & Biological Context

Cyclin-A1 (CCNA1) is a tissue-restricted cyclin predominantly expressed in the testis (germline) and aberrantly re-expressed in acute myeloid leukemia (AML) and other cancers. This expression pattern classifies it as a Cancer-Testis Antigen (CTA) or Leukemia-Associated Antigen (LAA), making it a high-value target for cancer immunotherapies, including peptide vaccines and TCR-T cell therapies.

The peptide fragment **Cyclin-A1 (385-395)** (Sequence: SLIAAAAFCLA) has been identified as a putative immunogenic epitope presented by MHC Class I molecules (specifically HLA-A*02:01). Accurate characterization of its binding kinetics (

) to the HLA complex is critical for predicting immunogenicity and safety.

Key Physicochemical Properties

- Sequence: Ser-Leu-Ile-Ala-Ala-Ala-Phe-Cys-Leu-Ala

- Length: 11 amino acids
- Molecular Weight: ~1136.4 Da
- Isoelectric Point (pI): ~5.5
- Hydrophobicity: High. (Contains 4 Alanines, Leucine, Isoleucine, Phenylalanine).
- Solubility Warning: This peptide is highly hydrophobic and prone to aggregation in aqueous buffers. The presence of Cysteine (C393) also poses a risk of disulfide dimerization.

Experimental Strategy & Sensor Chip Selection

The "Inverted" Assay Setup

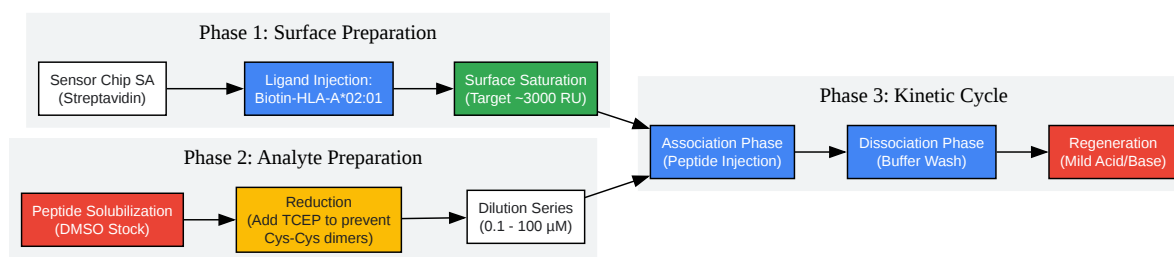
For small peptides (<2 kDa), direct immobilization is discouraged because the random coupling can mask critical anchor residues (P2 Leu, C-term Ala) required for MHC binding. Furthermore, the SPR signal generated by a small peptide binding to a large immobilized protein (MHC) is often too low for reliable kinetic analysis.

Recommended Configuration:

- Ligand (Immobilized): Biotinylated Recombinant HLA-A*02:01 Heavy Chain +
-Microglobulin (refolded monomers).
- Analyte (In Solution): **Cyclin-A1 (385-395) Peptide**.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Detection Method: Measuring the mass increase of the peptide binding to the high-density MHC surface is difficult.
 - Alternative (Competition Assay): Immobilize a high-affinity reference peptide-MHC complex? No.
 - Standard Industry Approach: Immobilize the MHC molecule (via biotin-streptavidin) and inject the peptide at high concentrations, OR use a Competition Assay where the MHC is in solution and the peptide is immobilized (if specific orientation chemistry like Cys-coupling is used).

Chosen Protocol: Direct Binding to Immobilized MHC (Active Capture) To overcome the low signal of peptide analytes, we use a High-Capacity Streptavidin (SA) Chip or CM5 Chip with NeutrAvidin to achieve a high density of HLA-A*02:01 (Ligand).

Diagram: SPR Assay Logic



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Caption: Workflow for characterizing Cyclin-A1 peptide binding to HLA-A*02:01 using Biotin-Streptavidin capture.

Detailed Experimental Protocol

Materials Required[3][4][5][6]

- Sensor Chip: Series S Sensor Chip SA (Cytiva/Biacore) or equivalent Streptavidin chip.
- Ligand: Biotinylated HLA-A*02:01 monomers (refolded with a conditional ligand or empty if using UV-cleavable exchange technology).
- Analyte: **Cyclin-A1 (385-395)** Peptide (Sequence: SLIAAAAFCLA, >95% purity).
- Running Buffer (HBS-EP+): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4.
- Additives: DMSO (Molecular Biology Grade), TCEP (Tris(2-carboxyethyl)phosphine).

Step 1: Peptide Handling (Critical)

The sequence SLIAAAAFCLA is extremely hydrophobic. Improper handling will lead to aggregation and false SPR signals.

- Stock Solution: Dissolve peptide powder in 100% DMSO to a concentration of 10 mM. Vortex vigorously.
- Reduction: Add TCEP to the stock solution (final 1-2 mM) to keep the Cysteine (C393) reduced. Disulfide dimers will not bind the MHC groove correctly.
- Working Solution: Dilute the DMSO stock into the Running Buffer.
 - Final DMSO concentration: Must match the running buffer exactly (typically 1% to 5%).
 - Solvent Correction: You must perform a solvent correction cycle (DMSO calibration) in the SPR instrument to account for bulk refractive index changes.

Step 2: Surface Preparation (Immobilization)

- Conditioning: Inject 1 M NaCl / 50 mM NaOH (3 pulses, 1 min each) to clean the Streptavidin surface.
- Ligand Capture: Inject Biotin-HLA-A*02:01 (5-10 µg/mL in Running Buffer) over the active flow cell (Fc2) at 10 µL/min.
- Target Density: Aim for a high density (2000–4000 RU) because the analyte (peptide, ~1.1 kDa) is small compared to the ligand (~45 kDa).
 - Theoretical

Formula:

◦ With 3000 RU of MHC, expected signal for 1:1 binding is

. This is sufficient for reliable kinetics.
- Reference Cell: Leave Fc1 as a biotin-blocked or irrelevant biotin-protein reference.

Step 3: Kinetic Assay (Single Cycle Kinetics recommended)

Due to the fast on/off rates typical of low-affinity peptides, Single Cycle Kinetics (SCK) is efficient.

- Flow Rate: High flow rate (30–50 $\mu\text{L}/\text{min}$) to minimize mass transport limitations.
- Concentrations: Prepare a 5-point dilution series (e.g., 0.1, 0.3, 1.0, 3.3, 10 μM). Note: If affinity is low (), go higher (up to 100 μM).
- Injection: Inject concentrations from lowest to highest without regeneration in between (if using SCK).
- Dissociation: Allow 120–300 seconds dissociation after the final injection.

Step 4: Data Analysis[7][8][9]

- Zeroing: Subtract the signal from the Reference Flow Cell ($Fc2 - Fc1$).
- Blank Subtraction: Subtract "Buffer Only" injections to remove systematic noise.
- Fitting: Fit data to a 1:1 Langmuir Binding Model.
 - Check: If the peptide aggregates, the sensorgram will show a non-saturating "box-shape" or linear drift.
 - Quality Control: The obtained from fitting should be close to the theoretical calculated above.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |
|------------------------------|-----------------------------------|--|
| Linear Drift (No Saturation) | Peptide aggregation (Hydrophobic) | Increase DMSO to 5%; Add 0.05% Tween-20; Sonicate peptide stock. |
| No Binding Signal | Cysteine dimerization | Ensure TCEP (1 mM) is in the sample buffer. |
| Negative Spikes | Mismatched DMSO | Perform rigorous Solvent Correction; Match sample and buffer DMSO exactly. |
| Low Rmax | Inactive MHC Ligand | Ensure MHC was refolded correctly with M; Verify biotinylation efficiency. |

Interaction Model Visualization



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Caption: 1:1 Langmuir interaction model. The peptide binds the MHC groove to form the pMHC complex.

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